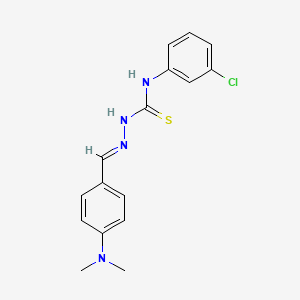
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is an organic compound with the molecular formula C16H17ClN4S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can participate in redox reactions depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and primary amines under acidic or basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Schiff Bases: Formed from condensation reactions with primary amines.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Aplicaciones Científicas De Investigación
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form Schiff bases with primary amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)benzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group instead of a chlorine atom.
4-(dimethylamino)benzaldehyde N-(3-methoxyphenyl)thiosemicarbazone: Contains a methoxy group instead of a chlorine atom.
Uniqueness
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Propiedades
Número CAS |
764653-45-4 |
|---|---|
Fórmula molecular |
C16H17ClN4S |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H17ClN4S/c1-21(2)15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,1-2H3,(H2,19,20,22)/b18-11+ |
Clave InChI |
XPNRQZTXCXNUBZ-WOJGMQOQSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085339.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085340.png)
![3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15085342.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085356.png)
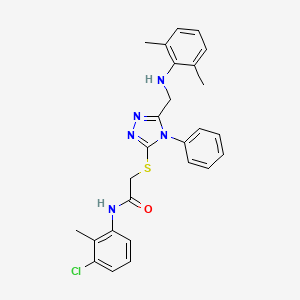
![9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15085361.png)

![N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15085371.png)

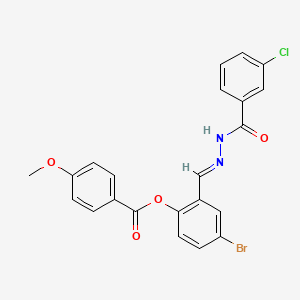
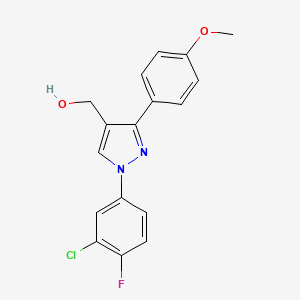
![N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B15085385.png)
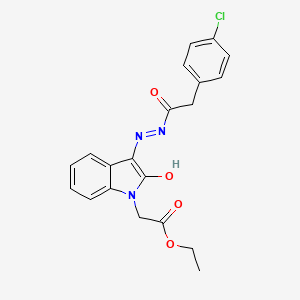
![N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15085419.png)
